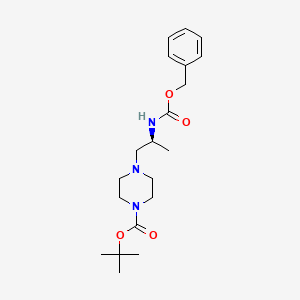

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate

描述

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound “(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and are used in various therapeutic areas such as antipsychotic, antihistaminic, nootropic, anti-inflammatory, antifungal, and antitubercular agents .

Mode of Action

Many piperazine derivatives exert their effects by interacting with various receptors in the body, such as dopamine, serotonin, and histamine receptors .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Based on the known activities of other piperazine derivatives, it could potentially influence pathways related to neurotransmission, inflammation, or fungal and bacterial growth .

Pharmacokinetics

Piperazine derivatives, in general, can have varied pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Given the broad range of activities of piperazine derivatives, it could potentially have effects on neuronal activity, immune response, or microbial growth .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Without specific studies on this compound, it’s difficult to provide detailed information .

生物活性

(S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperazine ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H44N2O6, with a molecular weight of 492.6 g/mol. The compound contains multiple chiral centers, which contribute to its stereochemical diversity and potential interactions with biological targets .

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have highlighted the potential of nitrogen heterocycles, including derivatives similar to this compound, as antiviral agents. For instance, certain compounds have demonstrated inhibitory effects against respiratory syncytial virus (RSV), showing EC50 values in the micromolar range . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral pathogens.

Antimicrobial Properties

Compounds containing piperazine structures have been recognized for their antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis . Although direct studies on this compound are scarce, its structural components imply similar antimicrobial potential.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes within target cells. For instance, if it functions as an enzyme inhibitor, it may prevent substrate binding by occupying the active site. Understanding these interactions is crucial for predicting its pharmacological profile.

Case Studies

Study on Antiviral Efficacy:

In a comparative study involving similar piperazine derivatives, compounds were evaluated for their ability to inhibit viral replication. One such derivative exhibited an EC50 value of 5–28 μM against RSV, indicating promising antiviral activity . While this does not directly test our compound, it provides a context for its potential efficacy based on structural analogs.

Antimicrobial Evaluation:

A recent study evaluated a series of piperazine-based compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective compounds had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that similar compounds may also exhibit significant antimicrobial properties.

Data Table: Biological Activity Summary

科学研究应用

Antimicrobial Agents

One of the prominent applications of (S)-tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)propyl)piperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone antibiotics. Oxazolidinones are a class of synthetic antimicrobial agents that target gram-positive bacteria by inhibiting protein synthesis at an early stage. The compound serves as a precursor for synthesizing various derivatives that enhance antimicrobial efficacy against resistant strains .

Neurological Disorders

Research indicates that piperazine derivatives, including this compound, have potential applications in treating neurological disorders such as Alzheimer's disease. The incorporation of piperazine into drug structures has been shown to improve brain penetration and modulate cholinesterase activity, which is crucial for cognitive function . Studies have demonstrated that modifications to the piperazine structure can yield compounds with dual inhibition properties against acetylcholinesterase and butyrylcholinesterase, making them promising candidates for further development .

Synthesis Processes

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : The initial step includes the reaction of appropriate amines with carbonyl compounds to form the piperazine framework.

- Protection of Functional Groups : The benzyloxycarbonyl group serves as a protective group during subsequent reactions to prevent unwanted side reactions.

- Carboxylate Formation : The final step involves esterification to form the tert-butyl ester, which enhances solubility and bioavailability.

The improved synthetic methods focus on increasing yield and purity while decreasing reaction times .

Development of Antimicrobial Agents

In a study published by Trius Therapeutics, the synthesis of derivatives based on this compound was explored for their antimicrobial properties. These derivatives exhibited significant activity against resistant bacterial strains, demonstrating the compound's utility in pharmaceutical development .

Neurological Research

A recent study highlighted the role of piperazine derivatives in enhancing cognitive function through cholinesterase inhibition. By modifying the structure of this compound, researchers were able to create compounds with improved selectivity and potency against cholinesterase enzymes, indicating potential for Alzheimer's treatment .

属性

IUPAC Name |

tert-butyl 4-[(2S)-2-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4/c1-16(21-18(24)26-15-17-8-6-5-7-9-17)14-22-10-12-23(13-11-22)19(25)27-20(2,3)4/h5-9,16H,10-15H2,1-4H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHREKUQNBLKKM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744457 | |

| Record name | tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-99-3 | |

| Record name | 1,1-Dimethylethyl 4-[(2S)-2-[[(phenylmethoxy)carbonyl]amino]propyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。